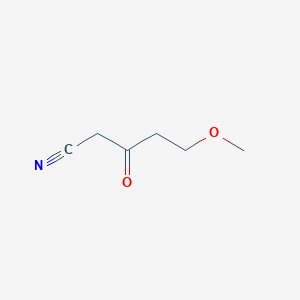

5-Methoxy-3-oxopentanenitrile

Vue d'ensemble

Description

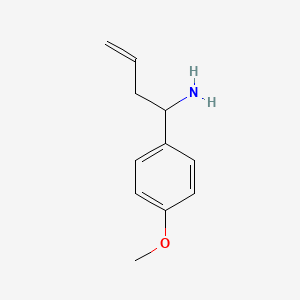

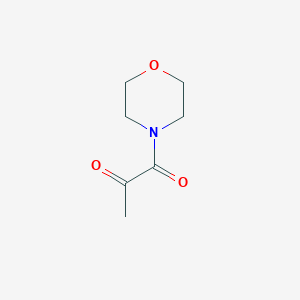

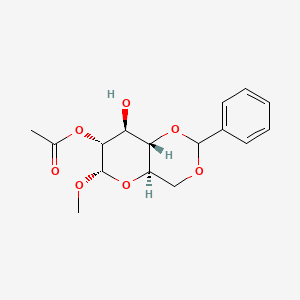

“5-Methoxy-3-oxopentanenitrile” is a chemical compound with the molecular formula C6H9NO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “5-Methoxy-3-oxopentanenitrile” involves 9 heavy atoms and has a molar refractivity of 31.99 . The structure can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and 3D model viewers .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-Methoxy-3-oxopentanenitrile” can be analyzed using various techniques . The compound has a high GI absorption, is BBB permeant, and is not a substrate for various cytochrome P450 enzymes . It has a consensus Log Po/w of 0.3 and a bioavailability score of 0.55 .

Applications De Recherche Scientifique

Preparation of Selective Butyrylcholinesterase Inhibitors

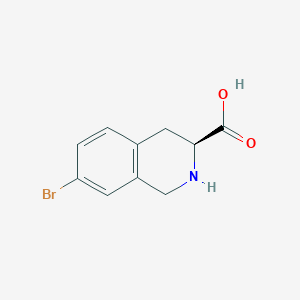

“5-Methoxy-3-oxopentanenitrile” is used as a reactant for the preparation of (-)- and (+)-debromoflustramine B and its analogues. These compounds are known to be selective butyrylcholinesterase inhibitors .

Synthesis of Potent MAPKAP-K2 Inhibitors

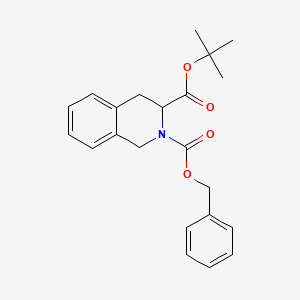

This compound is also used in the preparation of carboline analogs, which are potent MAPKAP-K2 inhibitors . MAPKAP-K2 is a kinase involved in cellular stress response, and inhibitors of this enzyme have potential therapeutic applications.

Development of Aldose Reductase Inhibitors

“5-Methoxy-3-oxopentanenitrile” is used in the synthesis of indole-N-acetic acid derivatives. These derivatives are known to inhibit aldose reductase, an enzyme implicated in diabetic complications .

Drug Discovery

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. “5-Methoxy-3-oxopentanenitrile” could potentially be used in the synthesis of isoxazole derivatives .

Eco-friendly Synthetic Strategies

Given the significance of isoxazole in drug discovery, it’s imperative to develop new eco-friendly synthetic strategies. “5-Methoxy-3-oxopentanenitrile” could potentially be used in such metal-free synthetic routes .

Therapeutic Applications of 5-MeO-DMT

Although not directly related to “5-Methoxy-3-oxopentanenitrile”, it’s worth noting that 5-MeO-DMT, a compound with a similar methoxy group, has been studied for its potential therapeutic applications. For example, it has been found that intranasal administration of 5-MeO-DMT produces a gentle experience with a slow onset and longer duration .

Mécanisme D'action

Target of Action

It’s worth noting that the compound’s structure suggests potential interactions with various biological targets .

Mode of Action

It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving similar structures or functional groups .

Result of Action

Based on its structure, it may potentially interact with various cellular targets and exert diverse effects .

Safety and Hazards

Propriétés

IUPAC Name |

5-methoxy-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-9-5-3-6(8)2-4-7/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVARHUSTHBTMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-oxopentanenitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)

![6-(2-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B1642110.png)

![4-fluoro-N-[2-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B1642119.png)

![Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1642133.png)